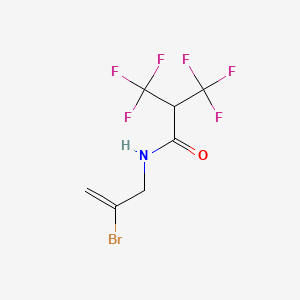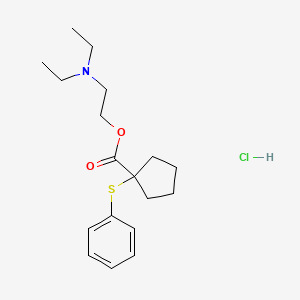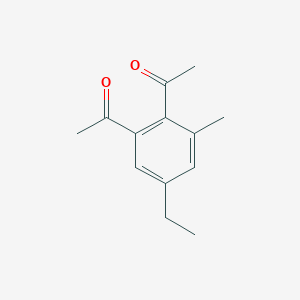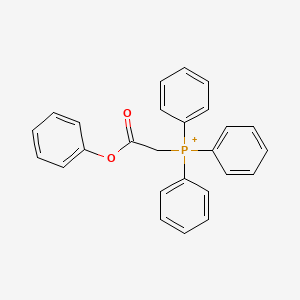
N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide is a compound characterized by the presence of bromine, fluorine, and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide typically involves the reaction of 2-bromoallylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce oxides or reduced amine derivatives, respectively.
科学的研究の応用
N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(2-Bromoallyl)propionamide: A similar compound with a simpler structure, lacking the trifluoromethyl groups.
3,3,3-Trifluoro-2-(trifluoromethyl)propionamide: Another related compound that does not contain the bromine atom.
Uniqueness
N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. These properties include increased reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
102128-87-0 |
|---|---|
分子式 |
C7H6BrF6NO |
分子量 |
314.02 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C7H6BrF6NO/c1-3(8)2-15-5(16)4(6(9,10)11)7(12,13)14/h4H,1-2H2,(H,15,16) |
InChIキー |
JJCKTWSLTCPDNE-UHFFFAOYSA-N |
正規SMILES |
C=C(CNC(=O)C(C(F)(F)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)


